molecular formula C6H5ClN2O2 B581197 6-Amino-3-chloropicolinic acid CAS No. 1020917-27-4

6-Amino-3-chloropicolinic acid

Cat. No.: B581197
CAS No.: 1020917-27-4
M. Wt: 172.568
InChI Key: GROKVAZDYGTKHH-UHFFFAOYSA-N
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Description

6-Amino-3-chloropicolinic acid (CAS: 1020917-27-4) is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. It belongs to the picolinic acid family, characterized by a pyridine ring substituted with amino (-NH₂) and chloro (-Cl) groups at positions 6 and 3, respectively, along with a carboxylic acid (-COOH) group at position 2. This structure confers unique reactivity and functional versatility, making it valuable in pharmaceutical synthesis and agrochemical research .

Properties

IUPAC Name

6-amino-3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROKVAZDYGTKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 3-chloropicolinic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-chloropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under basic conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

    Substitution: 6-Amino-3-hydroxypicolinic acid, 6-Amino-3-alkoxypicolinic acid.

    Oxidation: 6-Nitro-3-chloropicolinic acid, 6-Nitroso-3-chloropicolinic acid.

    Reduction: 6-Amino-3-chloropicolinic alcohol, 6-Amino-3-chloropicolinic amine.

Scientific Research Applications

6-Amino-3-chloropicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-chloropicolinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights critical differences between 6-Amino-3-chloropicolinic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
This compound 1020917-27-4 C₆H₅ClN₂O₂ 172.57 NH₂ (6), Cl (3), COOH (2) Reference compound; balanced substituent positions for reactivity.
3-Amino-6-chloropyridine-2-carboxylic acid 1112213-20-3 C₆H₅ClN₂O₂ 172.57 NH₂ (3), Cl (6), COOH (2) Amino and chlorine positions swapped; altered electronic effects on the pyridine ring .
3-Amino-6-chloropicolinic acid hydrochloride 21190-89-6 C₆H₆Cl₂N₂O₂ 209.03 NH₂ (3), Cl (6), COOH (2), HCl Hydrochloride salt form; enhanced solubility but reduced thermal stability .
Aminopyralid (4-Amino-3,6-dichloropicolinic acid) 150114-71-9 C₆H₄Cl₂N₂O₂ 207.02 NH₂ (4), Cl (3,6), COOH (2) Additional chlorine at position 3; widely used as a herbicide .
6-Chloropicolinic acid 4684-94-0 C₆H₄ClNO₂ 157.55 Cl (6), COOH (2) Lacks amino group; reduced hydrogen-bonding capacity and bioactivity .

Functional and Application Differences

  • Aminopyralid: The presence of two chlorine atoms (positions 3 and 6) increases lipophilicity, enhancing its herbicidal activity by improving membrane penetration in plants .
  • 6-Chloropicolinic acid: The absence of an amino group limits its role in coordination chemistry and bioactive molecule synthesis compared to this compound .

Research Findings and Reactivity

  • Synthetic Utility: this compound is pivotal in synthesizing pyrano[2,3-c]pyrazole derivatives under InCl₃ catalysis, demonstrating high yields (>85%) due to its electron-deficient pyridine ring .
  • Biological Activity: Derivatives of this compound show antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), outperforming analogs like 3-Amino-6-chloropicolinic acid hydrochloride, which exhibit reduced solubility and bioavailability .
  • Herbicidal vs. Pharmaceutical Use: Aminopyralid’s dual chlorine substituents make it more effective in weed control, while this compound’s amino group enables its use in drug discovery .

Biological Activity

6-Amino-3-chloropicolinic acid (CAS No. 1020917-27-4) is a compound that has garnered interest in various fields due to its potential biological activity, particularly in antimicrobial and anticancer research. This article delves into the biochemical properties, mechanisms of action, and relevant studies that highlight the biological significance of this compound.

Chemical Structure and Properties

  • Molecular Formula: C6H6ClN
  • Molecular Weight: 157.55 g/mol
  • Melting Point: 190-191°C

The compound features a chlorine atom attached to the pyridine ring, which influences its reactivity and biological properties. Its structure is critical for understanding its interaction with biological systems.

Research indicates that this compound interacts with various enzymes and proteins, potentially influencing their functions. The nature of these interactions may involve:

  • Binding to Active Sites: The compound may bind to specific sites on enzymes, leading to inhibition or activation.
  • Gene Expression Modulation: It may affect gene expression profiles in cells, contributing to its biological effects.
PropertyDescription
Binding AffinityPotential interaction with enzymes
Gene ExpressionPossible modulation of gene expression
StabilityLimited data on long-term stability in biological systems

The exact molecular mechanisms through which this compound exerts its effects are not fully elucidated. However, preliminary findings suggest:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity: It has shown potential against various microbial strains, indicating a role in disrupting microbial cell integrity or metabolic processes .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. For instance:

  • Study on Bacterial Inhibition: A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at relatively low concentrations.
  • Fungal Inhibition: Additional research indicated antifungal properties, particularly against pathogenic fungi, suggesting potential applications in treating fungal infections.

Anticancer Properties

Research has also focused on the anticancer potential of this compound:

  • Cell Line Studies: In vitro studies using cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. Specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
6-Amino-3-bromopicolinic acidModerate antimicrobial effectsBromine substituent alters reactivity
6-Amino-3-fluoropicolinic acidLimited data; potential herbicidal activityFluorine may impact biological interactions

Q & A

Q. What frameworks assist in formulating rigorous research questions for studying this compound?

  • Methodological Answer : Apply the PICO(T) framework (Population: compound derivatives; Intervention: synthetic modification; Comparison: unmodified analog; Outcome: activity metrics) and FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses. Use systematic reviews to identify knowledge gaps .

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